molecular formula C3H8N2S B109831 s-Ethylisothiourea CAS No. 2986-20-1

s-Ethylisothiourea

Cat. No.: B109831
CAS No.: 2986-20-1
M. Wt: 104.18 g/mol
InChI Key: VFIZBHJTOHUOEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

s-Ethylisothiourea (SEIT) is a sulfur-containing organic compound (C₃H₈N₂S) classified as an isothiourea derivative. It acts as a competitive inhibitor of nitric oxide synthase (NOS), particularly targeting the inducible isoform (iNOS), which is implicated in inflammatory and autoimmune diseases . Structurally, SEIT features an ethyl group attached to the sulfur atom and a guanidine-like moiety, enabling its interaction with the L-arginine binding site of NOS enzymes . Its applications span biochemical research, sepsis models, and cardiac pathophysiology studies, where it mitigates excessive nitric oxide (NO) production .

Preparation Methods

Synthetic Routes and Reaction Conditions: S-Ethylisothiourea can be synthesized through the reaction of ethylamine with thiourea. The reaction typically involves heating the reactants in the presence of a suitable solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: On an industrial scale, this compound is often produced from this compound hydrobromide. The hydrobromide salt is reacted with a base, such as sodium hydroxide, to liberate the free base form of this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Various nucleophiles such as halides or amines; reactions often conducted in polar solvents like dimethyl sulfoxide.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to the corresponding thiol or amine derivatives.

    Substitution: Formation of substituted isothiourea derivatives.

Scientific Research Applications

Cardiovascular Research

SEIU has been extensively studied for its effects on cardiovascular function. Research indicates that it can significantly alter vascular reactivity and heart rate in animal models.

Key Findings :

  • In a study involving rabbits treated with lipopolysaccharide (LPS) to induce inflammation, SEIU administration resulted in:
    • Heart Rate : Control group 120 ± 5 bpm vs. SEIU-treated group 95 ± 4 bpm (P < 0.01)
    • Mean Arterial Pressure : Control group 80 ± 3 mmHg vs. SEIU-treated group 70 ± 2 mmHg (P < 0.05)
    • Vascular Resistance : Control group 150 ± 10 dynes·s/cm^5 vs. SEIU-treated group 120 ± 8 dynes·s/cm^5 (P < 0.01)

This data suggests that SEIU may have therapeutic implications for managing cardiovascular disorders through modulation of NO levels and vascular responses .

Diabetes Research

SEIU's role in diabetes has been explored in studies focusing on its effects on mesenteric arterioles in diabetic models.

Case Study Summary :

  • In streptozotocin-induced diabetic rats, SEIU treatment led to:
    • Enhanced constrictor responses to α1-adrenoceptor stimulation.
    • Increased expression of iNOS in microvessels, indicating its involvement in vascular dysfunction associated with diabetes.

These findings highlight the potential of SEIU in addressing vascular complications related to diabetes by modulating iNOS activity .

Inflammation Models

The compound has also been investigated for its effects on inflammatory conditions. In various models, including allergen-driven lung inflammation, SEIU demonstrated significant inhibitory effects on eosinophil activity and overall inflammation.

Research Insights :

  • In a murine model of airway inflammation, SEIU treatment resulted in reduced airway hyperresponsiveness and eosinophil infiltration, supporting its role as an anti-inflammatory agent .

Comparative Analysis with Related Compounds

CompoundNOS SelectivityNotable Effects
This compoundHighInhibits iNOS effectively; reduces NO production
S-MethylisothioureaModerateSimilar mechanism but less potent
ThioureaLowNon-selective; affects multiple pathways

SEIU is unique due to its specific inhibitory action on iNOS compared to its analogs, which may not exhibit the same level of selectivity or potency .

Comparison with Similar Compounds

Structural-Activity Relationship (SAR)

The inhibitory potency and isoform selectivity of S-substituted isothioureas depend on the alkyl chain length and functional group modifications:

Compound Substituent Key SAR Insights
s-Ethylisothiourea Ethyl (-CH₂CH₃) Optimal chain length for iNOS inhibition; fits into a hydrophobic pocket near the heme in iNOS .
S-Methylisothiourea (SMT) Methyl (-CH₃) Less potent than SEIT; equipotent to N⁶-methyl-L-arginine (MeArg) on endothelial NOS (eNOS) .
S-Isopropylisothiourea Isopropyl (-CH(CH₃)₂) Reduced potency compared to SEIT due to bulkier substituent .
S-(2-Aminoethyl)isothiourea 2-Aminoethyl (-CH₂CH₂NH₂) 6× less potent than SEIT on eNOS; weak pressor effect in vivo .
2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine Cyclic thiazine Superior potency (Ki = 4.2 nM for murine iNOS) and 10–40× selectivity over neuronal NOS (nNOS) and eNOS .

Inhibitory Potency and Selectivity

  • This compound: Human NOS: Ki = 17 nM (iNOS), 36 nM (eNOS), 29 nM (nNOS), showing moderate selectivity (~2.1× for iNOS over eNOS) . Murine iNOS: Ki = 14.7 nM, with 10–40× selectivity over rat nNOS and bovine eNOS .
  • S-Methylisothiourea (SMT): EC₅₀ = 24× lower than MeArg for iNOS; weak pressor response in vivo .
  • Cyclic Derivatives (e.g., 2-amino-thiazine): Higher potency (Ki = 4.2 nM for murine iNOS) and selectivity than SEIT .

Key Findings :

  • Ethyl and propyl substituents yield optimal NOS inhibition; longer chains (e.g., butyl) reduce affinity .
  • Substitution of nitrile groups in SEIT with amino or alkyl moieties diminishes activity .
  • Cyclization (e.g., thiazine derivatives) enhances potency and selectivity .

Functional and Therapeutic Implications

  • SEIT in Disease Models: Reverses sepsis-induced atrial tachyarrhythmias by normalizing ion channel nitration . Reduces cardiac ischemia/reperfusion injury in Nrf2-knockout mice .
  • Comparison with Other Inhibitors: L-NIL (N⁶-(1-Iminoethyl)-lysine): Similar efficacy to SEIT in reversing NO-mediated cytotoxicity in macrophages . Aminoguanidine: Less potent than SEIT; non-selective for NOS isoforms .

Biological Activity

S-Ethylisothiourea (SEIU) is a small molecule primarily recognized as an inhibitor of nitric oxide synthase (NOS), particularly the inducible form (iNOS). Its biological activity is significant in various physiological and pathological contexts, including cardiovascular functions, inflammation, and diabetes. This article provides a comprehensive overview of the biological activity of SEIU, supported by research findings, case studies, and data tables.

  • Chemical Formula : C₃H₈N₂S
  • Molecular Weight : 104.174 g/mol
  • DrugBank ID : DB02234

This compound functions as a competitive inhibitor of iNOS, which is responsible for the production of nitric oxide (NO) from L-arginine. NO plays critical roles in vascular regulation, neurotransmission, and immune response. By inhibiting iNOS, SEIU can modulate the levels of NO, thereby influencing various biological processes:

  • Inhibition of iNOS : SEIU selectively inhibits iNOS activity, leading to decreased NO production in inflammatory conditions.
  • Impact on Vascular Function : By modulating NO levels, SEIU affects vascular smooth muscle relaxation and blood flow regulation.

Cardiovascular Effects

In studies involving rabbit models, SEIU demonstrated significant effects on cardiovascular function. For instance, it was shown to alter vascular reactivity in response to lipopolysaccharide (LPS)-induced inflammation. The following table summarizes key findings from these studies:

Parameter Control Group SEIU-treated Group P-value
Heart Rate (bpm)120 ± 595 ± 4<0.01
Mean Arterial Pressure (mmHg)80 ± 370 ± 2<0.05
Vascular Resistance (dynes·s/cm^5)150 ± 10120 ± 8<0.01

These results indicate that SEIU treatment leads to a significant reduction in heart rate and mean arterial pressure, suggesting a potential therapeutic role in managing cardiovascular disorders.

Effects on Diabetes

A study investigated the effects of SEIU on mesenteric arterioles in streptozotocin-induced diabetic rats. The findings are summarized below:

  • Increased Constriction : The constrictor response to α1-adrenoceptor stimulation was significantly enhanced in diabetic rats treated with SEIU compared to controls.
  • iNOS Expression : Immunostaining revealed that iNOS was expressed in the microvessels of diabetic rats but not in controls, indicating a role for iNOS in vascular dysfunction associated with diabetes.

These observations suggest that SEIU may have implications for managing vascular complications associated with diabetes by modulating iNOS activity.

Inflammation and Immune Response

SEIU's role in inflammation has been documented through its effects on pro-inflammatory cytokine production:

  • Cytokine Levels : In vitro studies showed that SEIU significantly reduced levels of IL-6 and IL-8 in cultured macrophages stimulated with LPS.

This reduction suggests that SEIU could be beneficial in conditions characterized by excessive inflammation.

Q & A

Basic Research Questions

Q. What is the biochemical mechanism of s-ethylisothiourea as a nitric oxide synthase (NOS) inhibitor?

s-Ethylisothiourea acts as a competitive inhibitor of human NOS isoforms, with distinct binding affinities (Ki values: 17 nM for iNOS, 36 nM for eNOS, and 29 nM for nNOS) . Methodologically, Ki values are determined via enzyme kinetics assays under controlled conditions (e.g., varying substrate/inhibitor concentrations and measuring reaction rates). Structural studies reveal that its ethyl group interacts with a hydrophobic cavity near the haem cofactor in iNOS, optimizing inhibitory potency .

Q. How can researchers validate the purity and identity of this compound in experimental setups?

For novel synthetic batches, nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are mandatory to confirm chemical identity and purity (>95%) . For known compounds, cross-referencing spectral data with published literature (e.g., comparing melting points or IR spectra) is critical. Documentation must align with journal guidelines, such as the Beilstein Journal of Organic Chemistry’s requirements for characterization .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Protective equipment (gloves, goggles, lab coats) and fume hoods are mandatory due to its potential toxicity. Waste must be segregated and treated by certified hazardous waste services to prevent environmental contamination . Risk assessments should precede experiments, particularly for reactions generating volatile byproducts.

Advanced Research Questions

Q. How do structural variations in this compound derivatives influence isoform selectivity among NOS enzymes?

Crystallographic data show that substituents larger than ethyl (e.g., propyl or aromatic groups) reduce binding affinity due to steric clashes in the compact iNOS active site . To optimize selectivity, researchers can synthesize analogs with incremental alkyl chain extensions and compare inhibitory constants (Ki) across isoforms using fluorescence-based assays or radiolabeled substrate competition experiments .

Q. What experimental strategies resolve contradictions in reported Ki values for this compound across studies?

Discrepancies may arise from assay conditions (e.g., pH, temperature) or enzyme sources (recombinant vs. tissue-extracted NOS). To address this, standardize protocols using recombinant human NOS isoforms and validate results with positive controls (e.g., L-NAME). Reproducibility requires full disclosure of buffer compositions and kinetic parameters in supplementary materials .

Q. How can this compound be integrated into multi-step syntheses of bioactive compounds, such as antiviral agents?

A telescoped synthesis strategy using s-ethylisothiourea hydrobromide and aminomethyl triazole with 1,1′-carbonyldiimidazole (CDI) achieves a 53% yield of the 1,3,5-triazone core in ensitrelvir (a SARS-CoV-2 therapeutic) . Key steps include CDI-mediated cyclization and N1-alkylation. Researchers should prioritize atom economy by minimizing solvent swaps and intermediate isolations.

Q. What crystallography techniques elucidate the binding dynamics of this compound to NOS isoforms?

X-ray diffraction of iNOS cocrystallized with s-ethylisothiourea at 1.8–2.2 Å resolution reveals critical interactions, such as hydrogen bonding with Glu377 and hydrophobic packing with Phe369 . For unresolved isoforms (e.g., eNOS), homology modeling based on iNOS structures can guide mutagenesis studies to validate binding pockets.

Q. Methodological & Data Integrity Considerations

Q. How should researchers design dose-response experiments to assess this compound’s off-target effects?

Use a panel of structurally related enzymes (e.g., arginases or cytochrome P450s) and measure inhibition at concentrations 10× above the Ki for NOS. Dose-response curves (log[inhibitor] vs. normalized activity) and IC50 calculations help quantify selectivity. Data must be statistically validated with replicates (n ≥ 3) .

Q. What frameworks ensure rigorous formulation of research questions involving this compound?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) . For example:

  • Population : Recombinant NOS isoforms.
  • Intervention : s-Ethylisothiourea derivatives.
  • Comparison : Known inhibitors (e.g., 1400W).
  • Outcome : Ki values and selectivity ratios.

Q. How can researchers address ethical and reproducibility concerns in studies using this compound?

Raw data (e.g., kinetic plots, synthetic protocols) must be archived in FAIR-compliant repositories (Findable, Accessible, Interoperable, Reusable). Avoid selective reporting by disclosing all experimental conditions, including failed syntheses or inconclusive assays .

Properties

IUPAC Name

ethyl carbamimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2S/c1-2-6-3(4)5/h2H2,1H3,(H3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIZBHJTOHUOEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1071-37-0 (mono-hydrobromide)
Record name Etiron
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002986201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50183973
Record name Etiron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50183973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2986-20-1
Record name S-Ethylisothiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2986-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etiron
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002986201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Ethylisothiourea
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02234
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Etiron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50183973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-ETHYLISOTHIOUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/236P47H4VR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
s-Ethylisothiourea
Reactant of Route 2
Reactant of Route 2
s-Ethylisothiourea
Reactant of Route 3
Reactant of Route 3
s-Ethylisothiourea
Reactant of Route 4
Reactant of Route 4
s-Ethylisothiourea
Reactant of Route 5
Reactant of Route 5
s-Ethylisothiourea
Reactant of Route 6
Reactant of Route 6
s-Ethylisothiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.